molecular formula C17H21F2N3O3 B7819075 Lemofloxacin

Lemofloxacin

Cat. No.: B7819075
M. Wt: 353.36 g/mol
InChI Key: YZGAZHWDQGGMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lemofloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of respiratory tract infections, urinary tract infections, and skin infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lemofloxacin is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of the key intermediate, 2,3,4,5-tetrafluorobenzoic acid. This intermediate undergoes a series of reactions, including acylation, cyclization, and fluorination, to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain high-purity this compound. The use of advanced technologies such as continuous flow reactors and automated control systems enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Lemofloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified antibacterial activity. These derivatives are often studied for their potential use in treating different bacterial infections .

Scientific Research Applications

Lemofloxacin has a wide range of scientific research applications:

Mechanism of Action

Lemofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets and pathways involved in this mechanism are critical for the antibiotic’s effectiveness against a wide range of bacteria .

Comparison with Similar Compounds

Lemofloxacin is compared with other fluoroquinolone antibiotics such as ofloxacin and levofloxacin. While all three compounds share a similar core structure and mechanism of action, this compound is unique in its specific substitutions and fluorination pattern, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Other similar compounds include ciprofloxacin and moxifloxacin, each with its own spectrum of activity and clinical applications .

Conclusion

This compound is a versatile and potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Its synthesis involves complex chemical processes, and it undergoes various reactions that can modify its properties. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its mechanism of action involves the inhibition of key bacterial enzymes, making it effective against a wide range of bacterial infections. Compared to other similar compounds, this compound offers unique advantages in terms of its pharmacological profile and clinical efficacy.

Properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGAZHWDQGGMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.